molecular formula C7H5ClN4O B11902069 (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine

(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine

Cat. No.: B11902069
M. Wt: 196.59 g/mol
InChI Key: PQQOIYUCJULKAF-OIXVIMQBSA-N
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Description

(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chloro-substituted pyrrolopyrimidine ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.

    Formation of the Hydroxylamine Derivative: The final step involves the reaction of the chlorinated pyrrolopyrimidine with hydroxylamine or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro-substituted pyrrolopyrimidine ring can also interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]amine
  • (NZ)-N-[(4-bromo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine
  • (NZ)-N-[(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine

Uniqueness

The uniqueness of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine lies in its specific combination of a chloro-substituted pyrrolopyrimidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11)/b12-2-

InChI Key

PQQOIYUCJULKAF-OIXVIMQBSA-N

Isomeric SMILES

C1=C(C2=C(N1)N=CN=C2Cl)/C=N\O

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C=NO

Origin of Product

United States

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